tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Overview
Description
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino-bromopyrazine moiety, and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-amino-6-bromopyrazine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzoic acid, followed by esterification with tert-butyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromopyrazine moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s amino and bromopyrazine groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The fluorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-amino-6-chloropyrazin-2-yl)-2-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 4-(3-amino-6-iodopyrazin-2-yl)-2-fluorobenzoate: Contains an iodine atom, which may alter its reactivity and biological activity.
tert-Butyl 4-(3-amino-6-methylpyrazin-2-yl)-2-fluorobenzoate: Features a methyl group, potentially affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O2/c1-15(2,3)22-14(21)9-5-4-8(6-10(9)17)12-13(18)19-7-11(16)20-12/h4-7H,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYGXWGJSMDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC(=CN=C2N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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